

ARC-12 clinical trial inclusion and exclusion criteria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARC12

Cat. No.: B5004665

[Get Quote](#)

An In-depth Technical Guide to the ARC-12 Clinical Trial: Inclusion and Exclusion Criteria

This guide provides a comprehensive overview of the inclusion and exclusion criteria for the ARC-12 clinical trial (NCT04772989), a Phase 1/1b study evaluating the safety, tolerability, and preliminary anti-tumor activity of AB308 in combination with zimberelimab in participants with advanced malignancies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Introduction to the ARC-12 Clinical Trial

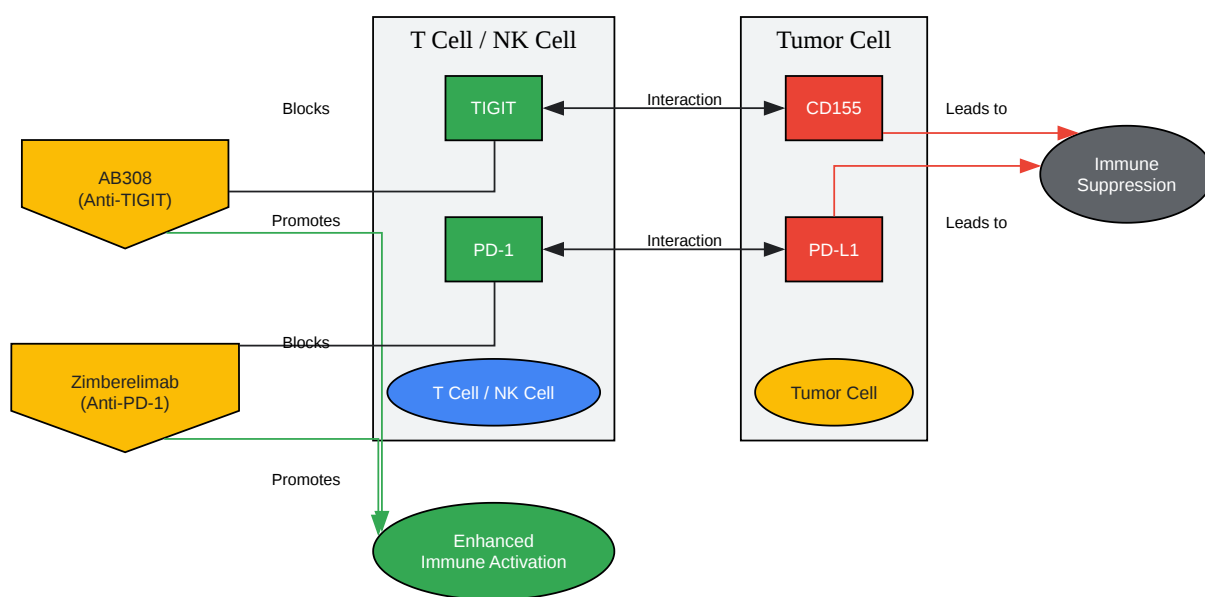
The ARC-12 study is a multicenter, open-label, dose-escalation, and dose-expansion trial.[1][2][3] The study investigates the combination of two investigational immunotherapeutic agents:

- AB308: An Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody.[2] TIGIT (T cell Immunoglobulin and ITIM domain) is an inhibitory receptor expressed on activated T cells and Natural Killer (NK) cells.[2]
- Zimberelimab (AB122): An anti-PD-1 monoclonal antibody.[2] The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T cell activation.

The rationale for this combination is to simultaneously block two distinct inhibitory pathways, TIGIT and PD-1, to enhance the anti-tumor immune response.[2]

Signaling Pathway of TIGIT and PD-1 Inhibition

The following diagram illustrates the targeted signaling pathways of AB308 and zimberelimab. TIGIT, expressed on T cells and NK cells, interacts with its ligand CD155 on tumor cells, leading to the suppression of the anti-tumor immune response. Similarly, the interaction of PD-1 on T cells with PD-L1 on tumor cells also results in immune suppression. By blocking these interactions, AB308 and zimberelimab aim to restore and enhance the ability of the immune system to recognize and attack cancer cells.



[Click to download full resolution via product page](#)

Diagram 1: TIGIT and PD-1 Signaling Pathway Inhibition

Inclusion Criteria

To be eligible for the ARC-12 trial, participants must meet the following criteria.

General Inclusion Criteria

Criteria	Description
Informed Consent	Capable of giving signed informed consent, which includes compliance with the requirements and restrictions listed in the informed consent form (ICF) and in the protocol. [1]
Age	≥ 18 years of age (or age ≥ regionally approved age of consent for participation in investigational clinical studies) at the time of signing the informed consent. [1]
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status score of 0 or 1. [1]
Organ and Marrow Function	Adequate organ and marrow function. Specific laboratory values for hematology and chemistry were not detailed in the reviewed public documents.
Contraception	Contraceptive use by men and women should be consistent with local regulations regarding the methods of contraception for those participating in clinical studies. [1]

Disease-Specific Inclusion Criteria

The ARC-12 trial includes a dose-escalation phase and a dose-expansion phase with specific criteria for each.

Phase	Patient Population
Dose Escalation	Participants with any type of solid tumor for which no standard treatment is currently available, or participants with non-Hodgkin Lymphoma that has progressed on prior chemotherapy and are unable to receive stem cell transplant or adoptive cell transfer. ^[4]
Dose Expansion	Participants with specific advanced malignancies, including but not limited to, Non-Small Cell Lung Cancer (NSCLC), Melanoma, Cervical Cancer, Multiple Myeloma, Diffuse Large B-Cell Lymphoma (DLBCL), Gastric Cancer, Gastroesophageal Junction Adenocarcinoma, and Esophageal Cancer. ^[1]

Exclusion Criteria

Participants meeting any of the following criteria are ineligible for the ARC-12 trial.

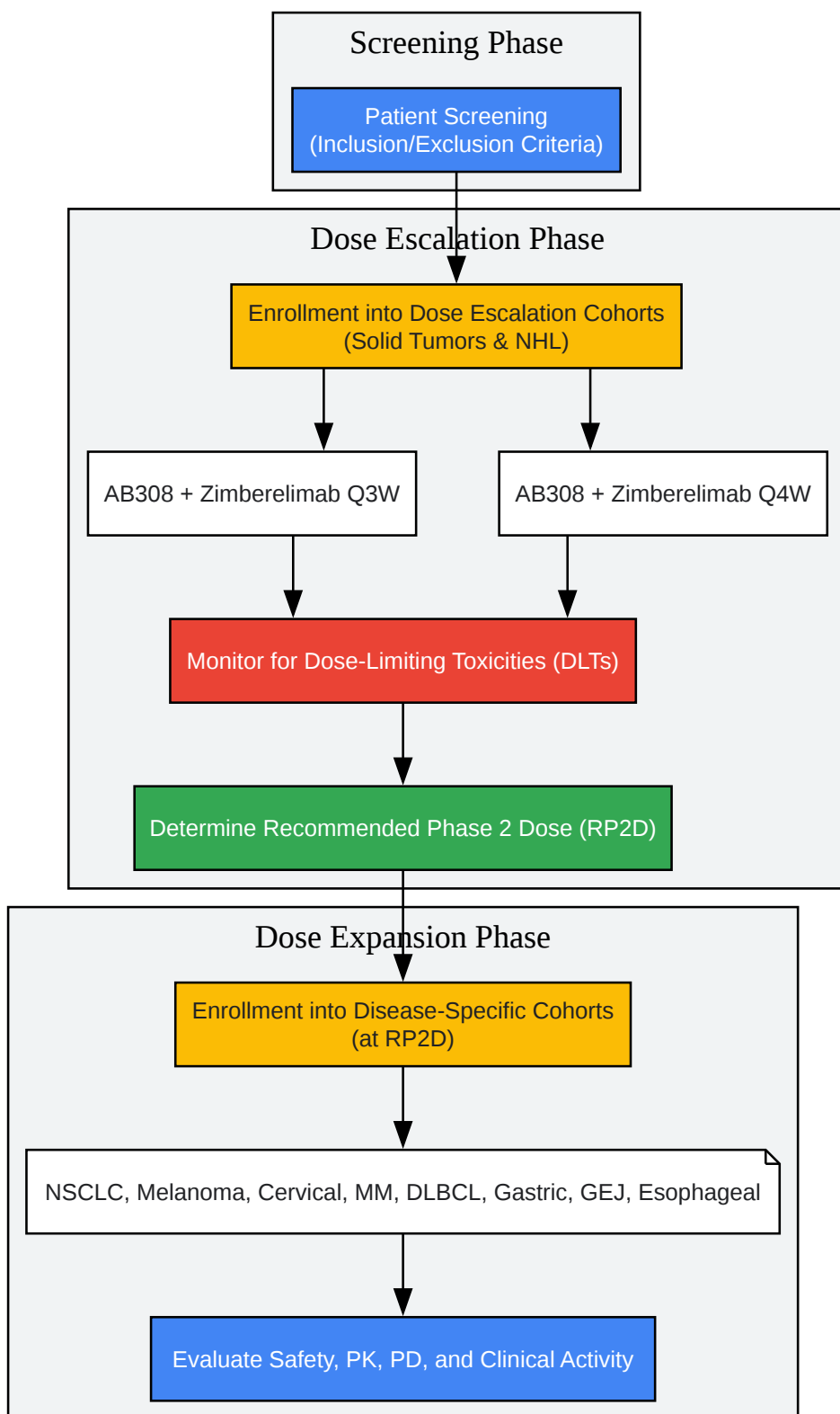
Category	Criteria	Description
Prior Treatment	Prior anti-TIGIT antibody	Prior treatment with an anti-TIGIT antibody.[1]
Prior systemic therapy	Prior chemotherapy, targeted small-molecule therapy, immunotherapy, or biologic agents, or use of other investigational drugs within 28 days before the first dose of study treatment.[1]	
Prior immunotherapy discontinuation	Discontinued prior immunotherapy for immune-related adverse events with a high severity.[1]	
Medical History	Major surgery or trauma	History of trauma or major surgery within 28 days prior to the first dose of study treatment.[1]
Autoimmune disease	Any active or prior autoimmune disease that required treatment within 3 years of the first dose of study treatment.[1]	

Experimental Protocols

The ARC-12 study follows a phased approach to evaluate the safety and efficacy of the combination therapy.

Study Design Overview

The trial consists of two main parts: a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate the safety and preliminary efficacy in specific tumor types.



[Click to download full resolution via product page](#)

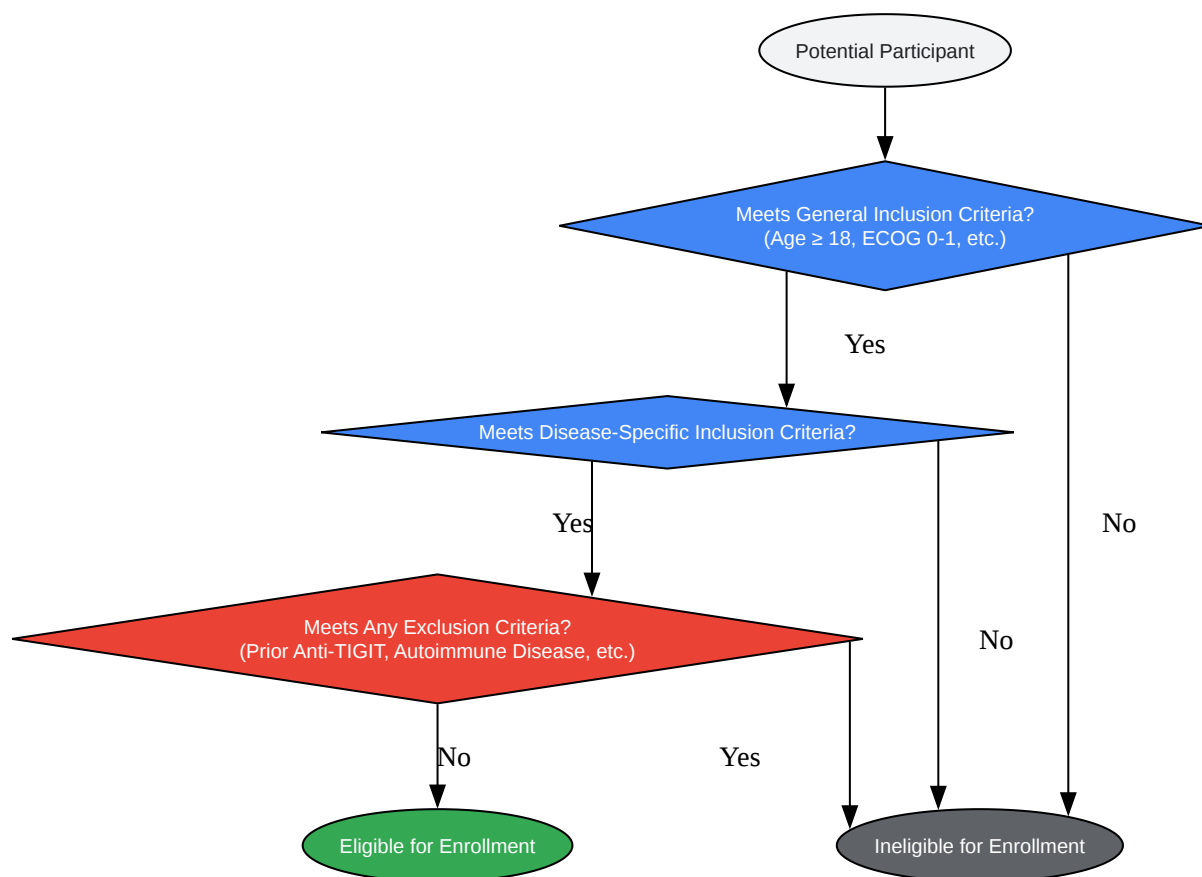
Diagram 2: ARC-12 Clinical Trial Experimental Workflow

Dosing Information

- Dose Escalation: Participants receive escalating doses of AB308 in combination with zimberelimab.
- Dosing Frequency: The combination is administered either every 3 weeks (Q3W) or every 4 weeks (Q4W).[\[2\]](#)
- Dose Expansion: Participants are treated at the determined RP2D.

Logical Relationships of Inclusion and Exclusion Criteria

The selection of participants for the ARC-12 trial is a multi-step process governed by a set of logical criteria to ensure patient safety and the scientific validity of the study.



[Click to download full resolution via product page](#)

Diagram 3: Logical Flow of Patient Eligibility for ARC-12

This guide provides a detailed summary of the inclusion and exclusion criteria for the ARC-12 clinical trial based on publicly available information. For complete and definitive details, the official study protocol should be consulted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. trials.arcusbio.com [trials.arcusbio.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ARC-12 clinical trial inclusion and exclusion criteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5004665#arc-12-clinical-trial-inclusion-and-exclusion-criteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com